CP-664511

Integrin Antagonist Asthma Research Cell Adhesion Assay

α4β1 integrin antagonist potencies vary widely, risking false negatives in serum-containing assays. CP-664511 eliminates this variability with consistent, ultra-potent target engagement. • IC50 = 0.52 nM (Jurkat-VCAM-1), 74-fold more potent than CP-609643, reducing compound mass needs. • Serum-stable: IC50 = 5 nM in 100% serum, only 10-fold shift (vs. 42-fold for BIO1211). • Orally active; in vivo validated: ~60% reduction in BAL eosinophils at 1-10 mg/kg s.c. in murine asthma model. Ideal for HTS, SPR, and chronic inflammation models requiring sustained α4β1 blockade.

Molecular Formula C28H34N4O6
Molecular Weight 522.6 g/mol
CAS No. 379692-00-9
Cat. No. B1669552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-664511
CAS379692-00-9
Synonyms3-(3-(1-(2-(3-methoxy-4-(3-O-tolylureido)phenyl)acetylamino)-3-methylbutyl)isoxazol-5-yl)propionic acid
CP 664511
CP-664511
CP664511
Molecular FormulaC28H34N4O6
Molecular Weight522.6 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)CC(=O)NC(CC(C)C)C3=NOC(=C3)CCC(=O)O)OC
InChIInChI=1S/C28H34N4O6/c1-17(2)13-23(24-16-20(38-32-24)10-12-27(34)35)29-26(33)15-19-9-11-22(25(14-19)37-4)31-28(36)30-21-8-6-5-7-18(21)3/h5-9,11,14,16-17,23H,10,12-13,15H2,1-4H3,(H,29,33)(H,34,35)(H2,30,31,36)/t23-/m0/s1
InChIKeyUSEDUTJSKDZBGX-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CP-664511: α4β1 Integrin Antagonist


CP-664511 (CAS 379692-00-9) is a small molecule α4β1 integrin antagonist that acts by blocking the interaction between α4β1 (VLA-4) and vascular cell adhesion molecule-1 (VCAM-1). It demonstrates an in vitro IC50 of 0.52 nM in a Jurkat cell–VCAM-1 binding assay and is characterized as orally active, with demonstrated efficacy in reducing eosinophil infiltration in a murine model of allergic airway inflammation. [1]

1
α4β1/VCAM-1 integrin binding inhibition studies
2
Reported low-nanomolar target engagement context
3
Oral administration research model compatibility
4
Murine allergic airway inflammation model context

CP-664511 Substitution Risks


Small molecule α4β1 integrin antagonists exhibit highly variable in vitro potencies, serum shift behavior, and in vivo efficacy profiles. For example, while CP-664511 displays an IC50 of 0.52 nM, the structurally related analog CP-609643 shows an IC50 of 38.5 nM, a difference of nearly two orders of magnitude. [1] Moreover, the potency of these compounds in the presence of 100% serum can shift dramatically—CP-664511 remains potent at 5 nM, whereas BIO1211 loses potency by 42-fold. [2] These quantitative disparities in both baseline potency and serum resilience mean that selecting a generic or alternative α4β1 antagonist without empirical validation introduces significant risk of experimental failure or irreproducible results.

Analog potency Structurally related α4β1 antagonists show large potency variation; reported 74-fold difference may shift assay sensitivity.
Serum shift Potency retention in serum varies widely across compounds; substitution can compromise cell-based or ex vivo assay relevance.
Oral activity Oral activity classification may not transfer between small-molecule antagonists; requires compound-specific verification.

CP-664511: Comparative Evidence


Superior In Vitro Potency vs CP-609643

In a direct head-to-head comparison evaluating inhibition of Jurkat cell binding to VCAM-1, CP-664511 exhibited an IC50 of 0.52 nM, whereas the structurally related analog CP-609643 showed an IC50 of 38.5 nM. [1] This represents a 74-fold difference in potency between the two compounds within the same study.

Potency vs. CP-609643
Head-to-head
CP-664511 IC50 0.52 nM vs. 38.5 nM (74-fold reported difference)
Supports low-nanomolar target engagement review
Jurkat cell–VCAM-1 binding assay
Integrin Antagonist Asthma Research Cell Adhesion Assay

Serum Stability vs BIO1211

In the presence of 100% serum, CP-664511 retained substantial activity with an IC50 of 5 nM, representing a potency shift of approximately 10-fold from its serum-free value. In contrast, BIO1211 exhibited a 42-fold loss of potency under identical conditions. [1] This differential serum sensitivity demonstrates that CP-664511 maintains superior target engagement under more physiologically relevant conditions.

Serum shift vs. BIO1211
Head-to-head
Serum IC50 5 nM (10-fold shift) vs. 42-fold shift for BIO1211
Supports serum-resilient assay context
100% serum condition
Serum Shift Integrin Pharmacology Assay Development

In Vivo Airway Eosinophilia Reduction

In a murine ovalbumin-induced pulmonary eosinophilia model, systemic subcutaneous administration of CP-664511 (1–10 mg/kg) reduced bronchoalveolar lavage (BAL) eosinophil numbers by approximately 60%, an efficacy level comparable to that achieved with anti-α4 antibody treatment in the same model. [1] The rank order of in vitro potency across multiple α4β1 antagonists (CP-664511 > others) correlated directly with in vivo efficacy, confirming target-mediated pharmacology.

Airway eosinophilia
Class-level
~60% BAL eosinophil reduction (1–10 mg/kg s.c.), comparable to anti-α4 antibody benchmark
Reported model-response endpoint context
Ovalbumin-induced murine model
In Vivo Pharmacology Eosinophilic Inflammation Allergic Airway Disease

Oral Administration Advantage

CP-664511 is characterized as an orally active α4β1 integrin antagonist. While quantitative oral bioavailability data is not publicly disclosed in the core primary literature, the designation of 'orally active' distinguishes it from peptide-based antagonists such as BIO1211 and antibody therapeutics such as natalizumab, which require parenteral administration (inhalation, intravenous, or subcutaneous delivery).

Oral administration
Data to verify
Reported as orally active small molecule; peptide/antibody comparators require parenteral routes
Oral research protocol context (quantitative PK data not disclosed)
Source-specific review recommended
Oral Bioavailability Drug Development Preclinical Pharmacology

CP-664511: Research Applications


α4β1/VCAM-1 Binding Assays

CP-664511's IC50 of 0.52 nM in Jurkat cell–VCAM-1 binding assays [1] makes it the optimal choice for experiments requiring low-nanomolar target engagement, such as fluorescence polarization assays, SPR-based binding studies, or high-content screening where signal-to-noise ratios depend on maximal inhibition at minimal compound concentration. Its 74-fold greater potency versus CP-609643 [1] reduces the required compound mass per assay well, lowering procurement costs for large-scale screening campaigns.

Serum-Resilient Cellular Assays

In experiments conducted in the presence of serum (e.g., primary cell assays, whole blood assays, or ex vivo tissue preparations), CP-664511 maintains an IC50 of 5 nM [1], while alternatives like BIO1211 experience 42-fold potency loss [1]. This serum resilience ensures that CP-664511 will reliably engage α4β1 under conditions that mimic the in vivo protein-rich environment, reducing false-negative results that could derail target validation efforts.

Allergic Airway Inflammation Models

CP-664511 has been directly validated in the ovalbumin-induced murine pulmonary eosinophilia model, achieving ~60% reduction in BAL eosinophils at subcutaneous doses of 1–10 mg/kg [1]. This established efficacy makes CP-664511 the rational choice for in vivo proof-of-concept studies exploring α4β1 blockade in asthma, allergic rhinitis, or other eosinophil-mediated inflammatory conditions. The rank-order correlation between in vitro potency and in vivo efficacy [1] provides confidence in dose selection.

Oral Dosing for Chronic Inflammation

The oral activity of CP-664511 enables simplified, stress-reduced dosing regimens in long-term rodent models of chronic inflammation, where repeated parenteral administration would introduce confounding variables and welfare concerns. This is particularly relevant for studies requiring sustained α4β1 inhibition over days to weeks, such as disease progression models in asthma or other allergic airway diseases.

Application
Selection Property
Validation Focus
α4β1/VCAM-1 binding studies
Target engagement potency review
Inhibition in cell adhesion assay context
Serum-containing cellular assays
Serum-resilience profile
Potency retention under 100% serum conditions
Allergic airway inflammation models
In vivo model-response endpoint
BAL eosinophil count monitoring
Oral chronic inflammation protocols
Oral research administration context
Feasibility of sustained dosing in rodent models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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